2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-
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Overview
Description
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of three oxygen atoms within its bicyclic framework, making it an interesting subject for various chemical studies. Its molecular formula is C10H14O3, and it has a molecular weight of 182.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-(4-pentynyl)-1,3-dioxolane with a suitable oxidizing agent to form the desired bicyclic structure. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pentynyl group, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Similar bicyclic structure but lacks the pentynyl group.
2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol, 1-methyl-: Contains a hydroxymethyl group instead of the pentynyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide: Contains a phosphorous atom and a sulfide group.
Uniqueness
The presence of the pentynyl group in 2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)- imparts unique chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Properties
CAS No. |
89276-37-9 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-methyl-1-pent-4-ynyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-11-12-7-10(2,8-13-11)9-14-11/h1H,4-9H2,2H3 |
InChI Key |
WJMFTNWXQISGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)CCCC#C |
Origin of Product |
United States |
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